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Compound of Interest

Compound Name: 1,5-Dichloro-2,3-dinitrobenzene

CAS No.: 28689-08-9

Cat. No.: B1605971

Get Quote

Executive Summary & Compound Identity
1,5-Dichloro-2,3-dinitrobenzene (CAS: 28689-08-9) is a highly functionalized aromatic

intermediate.[1][2][3][4] Unlike its more common isomer (1,5-dichloro-2,4-dinitrobenzene), the

2,3-dinitro substitution pattern introduces significant steric strain, forcing the nitro groups to

rotate out of the aromatic plane. This structural distortion creates unique spectroscopic

signatures, particularly in IR and NMR, and leads to symmetry reduction in the solid state (

symmetry).
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Property Data

IUPAC Name 1,5-Dichloro-2,3-dinitrobenzene

Molecular Formula

Molecular Weight 236.99 g/mol (Monoisotopic: 235.94 Da)

Structure
Asymmetric (

); Vicinal nitro groups at 2,3; Chlorines at 1,[1]5.

Key Application
Crystallographic studies (optical anomalies),

energetic material precursor.[5]

Mass Spectrometry (MS) Profile
The mass spectrum of DCDNB is dominated by the characteristic isotopic clustering of two

chlorine atoms and the sequential loss of nitro groups.

Isotopic Abundance Patterns
The presence of two Chlorine atoms (

and

) creates a distinct triplet pattern for the molecular ion (

).

M+ (m/z 236):

isotopologue (Relative Intensity: 100%)[1]

M+2 (m/z 238):

isotopologue (Relative Intensity: ~64%)[1]

M+4 (m/z 240):

isotopologue (Relative Intensity: ~10%)[1]
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Fragmentation Pathways
The fragmentation follows the "Ortho Effect" and standard nitroaromatic decay:

Primary Fragmentation: Loss of a nitro radical (

, 46 Da) to form the phenyl cation

190.

Secondary Fragmentation: Loss of the second nitro group or NO expulsion.

Ring Degradation: Loss of

or

from the destabilized ring.

MS Logic Visualization
Molecular Ion [M]+
m/z 236/238/240

(Cl2 Pattern)

[M - NO2]+
m/z 190/192/194
(Phenyl Cation)

- NO2 (46 Da)

[M - NO]+
m/z 206/208/210

(Phenoxy cation rearrangement)

- NO (30 Da)

[M - 2NO2]+
m/z 144/146/148

(Dichlorobenzene radical)

- NO2 (46 Da)

Ring Fragmentation
m/z 109 (Loss of Cl)

- Cl
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Click to download full resolution via product page

Caption: Fragmentation tree showing the primary loss of nitro groups characteristic of polynitro

aromatics.

Infrared Spectroscopy (IR)
The IR spectrum is heavily influenced by the steric crowding of the vicinal (2,3) nitro groups.[5]

[6][7][8][9] This crowding disrupts conjugation, often shifting the asymmetric

stretch to higher frequencies compared to planar nitroaromatics.

Characteristic Bands

Functional Group
Frequency (

)
Intensity Assignment / Notes

Aromatic C-H 3100 - 3050 Weak
C-H Stretching

(Protons at C4, C6).[1]

Nitro (

) Asym
1550 - 1590 Strong

Shifted higher due to

steric twist (loss of

resonance).[1]

Nitro (

) Sym
1340 - 1380 Strong

Symmetric stretching.

[1]

Aromatic C=C 1600, 1450 Medium
Ring skeletal

vibrations.

C-N Stretch 850 - 870 Medium

C-N bond connecting

ring and nitro group.

[1]

C-Cl Stretch 1050 - 1090 Strong

In-plane

bending/stretching

interaction.[1]

Note: Literature reports specific bands for DCDNB at 1600
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(Asym

) and 750

(deformation), confirming the steric influence.[1]

Nuclear Magnetic Resonance (NMR)
Due to the lack of symmetry (Point Group

), all carbon atoms are chemically equivalent, and the two protons occupy distinct
environments.

H NMR Data (Proton)
There are two aromatic protons: H4 and H6.

H4: Located between a Nitro group (C3) and a Chlorine (C5).[1]

H6: Located between two Chlorine atoms (C5 and C1).

Predicted Chemical Shifts (

, ppm in

): | Proton | Environment | Shift Prediction | Multiplicity | Coupling (

) | | :--- | :--- | :--- | :--- | :--- | | H4 | Deshielded by ortho-

and ortho-

.[1] | 8.35 - 8.45 | Doublet (d) |

Hz (Meta) | | H6 | Deshielded by two ortho-

atoms.[1] | 7.80 - 7.90 | Doublet (d) |

Hz (Meta) |[1]

Analysis: H4 is more downfield (higher ppm) because the nitro group (strong electron-

withdrawing group, EWG) has a stronger deshielding cone effect in the ortho position than

chlorine.
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C NMR Data (Carbon)
The molecule has 6 unique carbon signals.

C-NO2 (C2, C3): Most deshielded (145–155 ppm).[1] C2 is flanked by Cl/NO2; C3 by

NO2/H.

C-Cl (C1, C5): Deshielded (130–140 ppm).[1]

C-H (C4, C6): Aromatic region (120–130 ppm).

NMR Interpretation Logic

Structure:
1,5-Cl, 2,3-NO2

H4
(Ortho to NO2)

H6
(Ortho to 2x Cl)

NO2 Effect
Strong Deshielding

(++ ppm)

Cl Effect
Moderate Deshielding

(+ ppm)

H4 Shift
~8.4 ppm

H6 Shift
~7.8 ppm

Click to download full resolution via product page

Caption: Substituent effects determining the chemical shift hierarchy between H4 and H6.

Experimental Protocols
Sample Preparation for NMR

Solvent Choice: Use DMSO-d6 (Deuterated Dimethyl Sulfoxide) over

.[1] DCDNB is sparingly soluble in chloroform, and DMSO prevents aggregation of nitro-rich
aromatics.

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug to remove undissolved micro-crystallites which can

broaden peaks.
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IR Spectroscopy (KBr Pellet Method)
Ratio: Mix 1 mg of DCDNB with 100 mg of dry KBr (Potassium Bromide).

Grinding: Grind finely in an agate mortar. Coarse particles cause "Christiansen effect"

(baseline scattering), distorting the nitro bands.

Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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